L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine
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Overview
Description
L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine is a peptide compound composed of six amino acids: phenylalanine, cysteine, phenylalanine, alanine, serine, and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, leading to the formation of a more stable structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used in substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds, which stabilize the peptide structure and influence its biological activity. The phenylalanine and alanine residues contribute to the hydrophobic interactions, while serine can participate in hydrogen bonding. These interactions collectively determine the peptide’s function and efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine: A peptide with similar amino acid composition but different sequence.
This compound: Another peptide with variations in the amino acid sequence.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine residues allows for the formation of disulfide bonds, enhancing stability and biological activity.
Properties
CAS No. |
918527-10-3 |
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Molecular Formula |
C30H40N6O8S2 |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C30H40N6O8S2/c1-17(25(38)34-22(14-37)28(41)36-24(16-46)30(43)44)32-27(40)21(13-19-10-6-3-7-11-19)33-29(42)23(15-45)35-26(39)20(31)12-18-8-4-2-5-9-18/h2-11,17,20-24,37,45-46H,12-16,31H2,1H3,(H,32,40)(H,33,42)(H,34,38)(H,35,39)(H,36,41)(H,43,44)/t17-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
VGUWICNZXKLWAQ-YYOLRRQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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